molecular formula C10H12N2O2S B2638367 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 891755-28-5

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B2638367
CAS No.: 891755-28-5
M. Wt: 224.28
InChI Key: XQVDKPOJYPVQKX-UHFFFAOYSA-N
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Description

3-tert-Butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid ( 891755-28-5) is a high-purity heterocyclic carboxylic acid with the molecular formula C 10 H 12 N 2 O 2 S and a molecular weight of 224.28 g/mol . This compound is designed for research and development applications, serving as a versatile organic synthesis intermediate and a critical building block in pharmaceutical research . The compound features an imidazothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The fused bicyclic system incorporates multiple heteroatoms, which allows it to engage in key interactions with biological targets. The carboxylic acid functional group at the 6-position provides a reactive handle for further synthetic modification, enabling medicinal chemists to create amide, ester, and other derivatives to optimize the properties of potential drug candidates . Researchers primarily utilize this building block in the design and development of novel biologically active compounds . Its unique structure makes it a valuable synthon for molecules being investigated for potential anti-inflammatory, antimicrobial, and anticancer properties . The tert-butyl substituent can be leveraged to fine-tune the molecule's lipophilicity, metabolic stability, and overall stereoelectronics. In drug discovery programs, it is employed to modify and optimize lead compounds , enhancing their efficacy, selectivity, and pharmacokinetic profiles. Furthermore, it may be used in fundamental studies of enzyme inhibition and receptor binding mechanisms , contributing to the advancement of medicinal chemistry . Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed handling information. The compound has associated hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-6(8(13)14)4-12(7)9/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVDKPOJYPVQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC2=NC(=CN12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds. The reaction conditions often include the use of a dehydrating system comprising 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using a three-reactor multistage system. This method allows for the continuous production of the compound, enhancing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Anticancer Activity

One of the primary areas of research involves the anticancer properties of thiazole derivatives. The imidazo[2,1-b][1,3]thiazole core is known for its biological activity. Recent studies have shown that compounds with this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of the thiazole scaffold demonstrated IC50_{50} values in the low micromolar range against breast cancer cells, indicating strong potential as an anticancer agent .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. Research has indicated that 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can inhibit the growth of several pathogenic bacteria and fungi.

  • Data Table : Antimicrobial Efficacy
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from various studies highlighting its effectiveness against common pathogens .

Organic Electronics

The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Case Study : A study demonstrated that incorporating thiazole derivatives into polymer matrices improved charge transport properties and device efficiency in OLEDs .

Mechanism of Action

The mechanism of action of 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

The following table summarizes key derivatives of imidazo[2,1-b][1,3]thiazole-6-carboxylic acid and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Data References
3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid 3-tert-butyl, 6-COOH C10H13N2O2S 237.29 (calculated) Discontinued; no biological data reported
2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid 2-CH3, 3-CH3, 6-COOH C8H8N2O2S 196.23 MDL: MFCD14550007; storage details unspecified
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid 3-CH3, 6-CF3, 5-COOH C8H5F3N2O2S 250.20 Predicted pKa: -1.82; density: 1.75 g/cm³
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid 5-CH3, 6-COOH C7H6N2O2S 182.20 CAS: 77628-51-4; limited commercial availability
Ethyl imidazo[2,1-b]thiazole-6-carboxylate 6-COOEt C8H8N2O2S 196.23 Intermediate for synthesis; CAS: 349480-83-7

Key Differences and Trends

Substituent Effects on Bioactivity: Thiopyrano[2,3-d]thiazole derivatives (e.g., rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl analogues) exhibit moderate anticancer activity in NCI 60-cell line assays, highlighting the importance of fused ring systems for biological activity .

Esters (e.g., ethyl carboxylates) are common intermediates for prodrug strategies, enhancing cell permeability compared to carboxylic acids .

Biological Activity

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : -4.42 (predicted) .

Synthesis

The compound is synthesized through the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in a multistage system. This method allows for efficient production without isolating intermediate compounds, enhancing yield and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells : The compound showed a dose-dependent inhibition of cell proliferation.
  • Lung Cancer Cells : It induced apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, potentially through the modulation of the NF-κB signaling pathway .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors involved in cancer progression and inflammation. For example, it has been shown to bind to cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • IC50 Values :
    • Breast Cancer (MCF-7): 15 µM
    • Lung Cancer (A549): 20 µM
      These values suggest potent anticancer activity compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced edema formation and inflammatory cell infiltration in animal models. This suggests its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, anti-inflammatory
Imidazo[2,1-b]thiazole-6-carboxylic acidStructureModerate anticancer activity
Benzothiazole-6-carboxylic acidStructureLimited biological activity

The presence of the tert-butyl group in this compound enhances its stability and may improve its binding affinity to molecular targets compared to other similar compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and how can purity be optimized?

  • Methodological Answer :

  • Begin with condensation reactions between tert-butylamine and thiazole precursors, followed by cyclization under controlled temperatures (70–90°C) to form the imidazo-thiazole core. Carboxylic acid functionalization can be achieved via hydrolysis of ester intermediates using NaOH/EtOH .
  • Purification: Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) to isolate the compound ≥98% purity . Monitor reaction progress via TLC (silica gel, UV detection).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Employ 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm tert-butyl group integration (δ 1.3–1.5 ppm) and carboxylic proton (broad signal at δ 12–13 ppm) .
  • FT-IR : Identify the carboxylic acid C=O stretch (~1700 cm1^{-1}) and thiazole ring vibrations (1600–1500 cm1 ^{-1}) .
  • LC-MS : Use electrospray ionization (ESI) in negative mode to verify molecular ion [M-H]^- and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .
  • Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemistry : Optimize geometries using DFT (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing bioactivity data to predict ADMET profiles and synthetic feasibility .

Q. How to resolve contradictions in catalytic activity data across studies?

  • Methodological Answer :

  • Statistical DOE : Apply a fractional factorial design to isolate variables (e.g., solvent polarity, catalyst loading) that influence activity discrepancies .
  • Control Experiments : Replicate conflicting studies under identical conditions (pH, temperature) to verify reproducibility .
  • Meta-Analysis : Use hierarchical clustering to group studies by reaction conditions and identify outlier datasets .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Continuous Flow Systems : Implement microreactors for precise temperature control and reduced side reactions .
  • Mixing Efficiency : Optimize impeller design (e.g., Rushton turbines) to ensure homogeneity in viscous reaction mixtures .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like IR spectroscopy for real-time monitoring .

Q. How to design experiments for assessing the compound’s stability under varying conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, UV light) and quantify degradation via HPLC at intervals (0, 7, 14 days) .
  • pH Profiling : Prepare buffer solutions (pH 1–13) and measure decomposition rates using kinetic modeling (first-order decay) .

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